1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one
Description
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one is a synthetic compound with a unique structure that combines a fluoropyrimidine moiety with a piperidine ring and a dimethylpropanone group
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJQHJOOWLYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors The fluoropyrimidine moiety is known to inhibit certain enzymes involved in DNA synthesis, making it a potential candidate for anticancer therapies
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one
- 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one
- 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one
Uniqueness
Compared to similar compounds, 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
